

Tetrabenazine-d7 chemical structure and molecular weight

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Compound of Interest

Compound Name: Tetrabenazine-d7

Cat. No.: B1150270

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In-Depth Technical Guide to Tetrabenazine-d7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Tetrabenazine-d7**, a deuterated analog of Tetrabenazine. The document details its chemical properties, mechanism of action, and its critical role in pharmacokinetic and bioanalytical studies.

Core Chemical Properties

Tetrabenazine-d7 is a stable, isotopically labeled form of Tetrabenazine, where seven hydrogen atoms have been replaced by deuterium. This modification makes it an ideal internal standard for quantitative analysis by mass spectrometry.

Chemical Structure and Molecular Data

The key identifiers and properties of **Tetrabenazine-d7** are summarized in the table below.

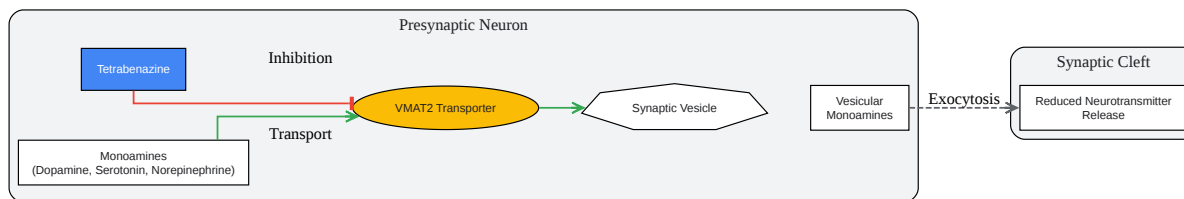
Property	Value
IUPAC Name	rel-(3S, 11bS)-9, 10-dimethoxy-3-(2-(methyl-d3)propyl-2, 3, 3, 3-d4)-1, 3, 4, 6, 7, 11b-hexahydro-2H-pyrido[2, 1-a]isoquinolin-2-one[1]
Molecular Formula	C ₁₉ H ₂₀ D ₇ NO ₃ [2]
Molecular Weight	324.47 g/mol [1][2][3][4]
CAS Number	2701977-99-1[3]
Appearance	Solid
SMILES	<chem>O=C1--INVALID-LINK--(C1)C3=C(CC2)C=C(OC)C(OC)=C3">C@HCC(C([2H])([2H])([2H])([2H])C([2H])([2H])([2H])</chem>

Mechanism of Action of Tetrabenazine

Tetrabenazine-d7 is biologically equivalent to Tetrabenazine in its mechanism of action. Tetrabenazine is a reversible inhibitor of the vesicular monoamine transporter 2 (VMAT2).[5] VMAT2 is a crucial protein responsible for transporting monoamine neurotransmitters—such as dopamine, serotonin, and norepinephrine—from the cytoplasm into synaptic vesicles within neurons.[5]

By inhibiting VMAT2, Tetrabenazine prevents the packaging of these neurotransmitters into vesicles. This leads to their depletion from nerve terminals, as they are more susceptible to metabolism in the cytoplasm.[5] The reduction in monoamine levels, particularly dopamine, in the synaptic cleft is the primary mechanism behind its therapeutic effects in treating hyperkinetic movement disorders like the chorea associated with Huntington's disease.[4][5][6]

Signaling Pathway Diagram



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Caption: Mechanism of Tetrabenazine's inhibition of VMAT2.

Application in Bioanalytical Methods

The primary application of **Tetrabenazine-d7** is as an internal standard in analytical and pharmacokinetic research.[1] Its deuteration provides a distinct mass difference from the unlabeled Tetrabenazine, allowing for precise and accurate quantification in biological matrices using mass spectrometry-based methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][7]

Experimental Protocol: Quantification of Tetrabenazine in Human Plasma

The following is a detailed protocol for the simultaneous quantification of Tetrabenazine and its active metabolites, α -dihydrotetrabenazine and β -dihydrotetrabenazine, in human plasma using **Tetrabenazine-d7** as an internal standard (IS).[2]

1. Sample Preparation: Solid-Phase Extraction (SPE)

- Aliquots of 200 μ L of human plasma are used.
- Analytes and the internal standard (**Tetrabenazine-d7**) are extracted using C18 solid-phase extraction cartridges.

- The cartridges are washed, and the analytes are eluted.
- The eluent is evaporated to dryness and the residue is reconstituted for analysis.

2. Chromatographic Conditions

- LC System: A high-performance liquid chromatography (HPLC) system.
- Column: Zorbax SB C18 column.
- Mobile Phase: A mixture of acetonitrile and 5 mM ammonium acetate (60:40, v/v).
- Flow Rate: 0.8 mL/min.
- Run Time: 2.5 minutes per sample.

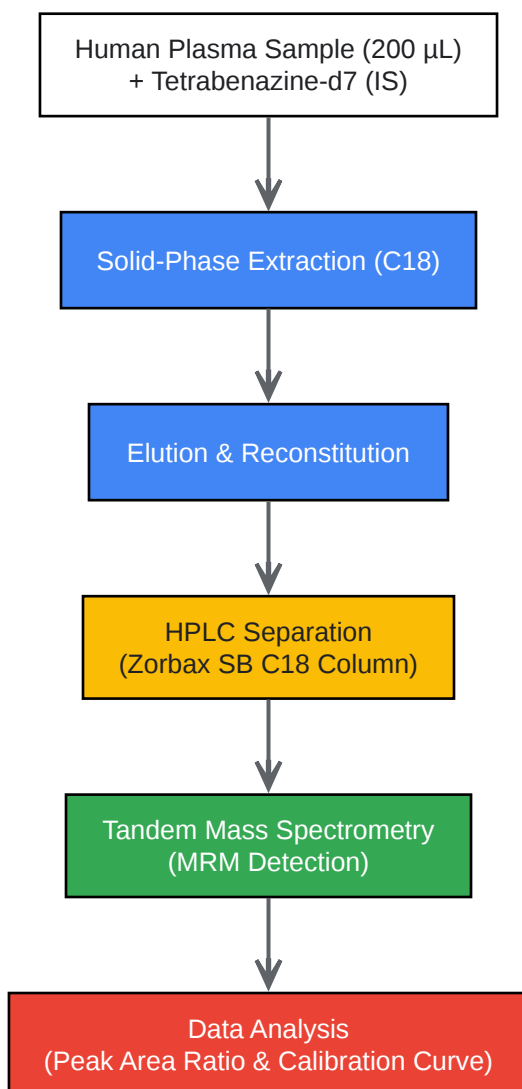
3. Mass Spectrometric Detection

- MS System: API-4000 LC-MS/MS or equivalent.
- Ionization Mode: Electrospray Ionization (ESI).
- Detection Mode: Multiple Reaction Monitoring (MRM).

4. Quantification

- Calibration curves are generated over a concentration range of 0.01-5.03 ng/mL for Tetrabenazine and 0.50-100 ng/mL for its metabolites.^[2]
- The ratio of the peak area of the analyte to the peak area of the internal standard (**Tetrabenazine-d7**) is used for quantification.

Experimental Workflow Diagram



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Caption: LC-MS/MS workflow for Tetrabenazine quantification.

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